2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with various reagents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Known for their medicinal properties, including acting as enzyme inhibitors and therapeutic agents.
Uniqueness
2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its specific combination of pharmacophores, which enhances its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C16H11N7S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11N7S/c1-10-13(22-8-3-2-6-12(22)18-10)14-19-20-16-23(14)21-15(24-16)11-5-4-7-17-9-11/h2-9H,1H3 |
InChI Key |
ZQUJNHNUDXKZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Origin of Product |
United States |
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